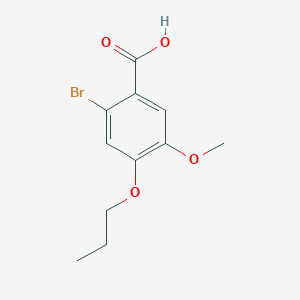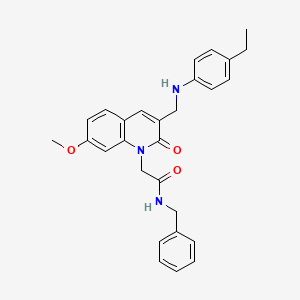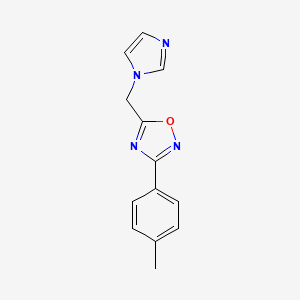
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as IMMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IMMOX belongs to the class of oxadiazole derivatives, which have been studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria by interfering with cell wall synthesis and disrupting membrane integrity. In cancer cells, 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been reported to induce apoptosis, or programmed cell death, by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria, fungi, and yeasts. 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its broad spectrum of activity against a range of microorganisms, making it a potential candidate for the development of new antimicrobial agents. 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to have antitumor activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new antimicrobial agents based on the structure of 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Another area of interest is the development of new cancer therapies based on the antitumor activity of 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. In addition, further research is needed to fully understand the mechanism of action of 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole and its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized through a multistep reaction starting from 4-methylbenzylamine and 2-chloroacetic acid. The first step involves the formation of N-(4-methylphenyl)glycine methyl ester, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-imidazole to give the final product, 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicine. Several studies have reported its antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
5-(imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)13-15-12(18-16-13)8-17-7-6-14-9-17/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHIMBOHEMELGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

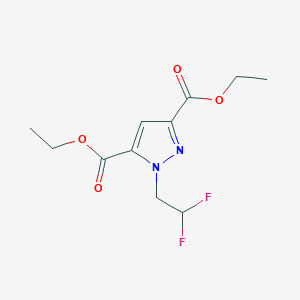
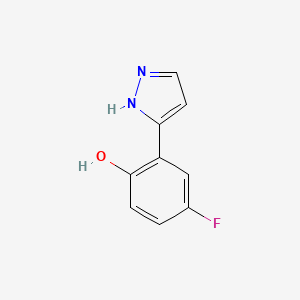
![11,12-dimethoxy-3-(3-thienyl)-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899260.png)
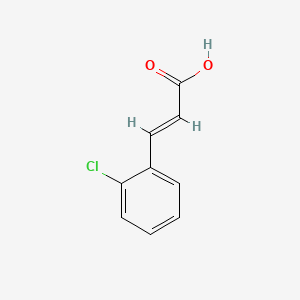
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899264.png)
![ethyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2899265.png)

![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
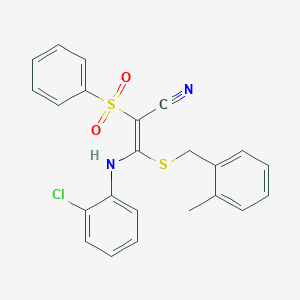
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
![2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2899275.png)
